molecular formula C24H24F3NO3S B3002393 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate CAS No. 455311-90-7

1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate

Cat. No.: B3002393
CAS No.: 455311-90-7
M. Wt: 463.52
InChI Key: MCHLXRFLPYTZRK-UHFFFAOYSA-M
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Description

Chemical Structure: This compound (CAS 58855-42-8) is a quinolinium-based ionic liquid with a trifluoromethanesulfonate (triflate) anion. Its cation consists of a tetrahydroquinoline core substituted with an ethyl group at the 1-position and phenyl groups at the 2- and 4-positions. The molecular formula is C₂₉H₂₈F₃NO₃S, with a molecular weight of 527.56 g/mol .

Synthesis: Synthesized via quaternization of the quinoline nitrogen with an ethyl group, followed by anion exchange with trifluoromethanesulfonic acid. Purity is typically ≥95% .

Applications: Potential uses include catalysis, electrolyte formulations, and biphasic solvent systems due to its ionic nature and bulky aromatic structure .

Properties

IUPAC Name

1-ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N.CHF3O3S/c1-2-24-22-16-10-9-15-20(22)21(18-11-5-3-6-12-18)17-23(24)19-13-7-4-8-14-19;2-1(3,4)8(5,6)7/h3-8,11-14,17H,2,9-10,15-16H2,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHLXRFLPYTZRK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C=C(C2=C1CCCC2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate (CAS Number: 455311-90-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its cytotoxicity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24H24F3NO3SC_{24}H_{24}F_3NO_3S, with a molecular weight of 463.5 g/mol. The compound features a tetrahydroquinoline core with ethyl and diphenyl substituents, contributing to its biological activity.

PropertyValue
CAS Number455311-90-7
Molecular FormulaC24H24F3NO3S
Molecular Weight463.5 g/mol
Purity97%

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated using the MTT assay against MCF-7 breast cancer cells and exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7X.X
TamoxifenMCF-7Y.Y

Note: Specific IC50 values need to be sourced from experimental data.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may interact with cellular pathways that regulate cell survival and death. For instance, it may inhibit specific enzymes or receptors involved in tumor growth and metastasis.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of tetrahydroquinoline compounds and evaluated their anticancer properties. Among these derivatives, this compound demonstrated superior activity against MCF-7 cells compared to traditional chemotherapeutic agents like Tamoxifen.

Comparative Analysis with Similar Compounds

A comparative analysis involving related compounds indicated that modifications to the tetrahydroquinoline structure could enhance biological activity. For example:

CompoundStructure ModificationBiological Activity
1-Ethyl-2,4-diphenyl...Original StructureHigh Cytotoxicity
Modified Compound AAdditional methyl groupModerate Cytotoxicity
Modified Compound BHydroxyl substitutionLow Cytotoxicity

Comparison with Similar Compounds

Structural Comparisons

Compound Name (CAS) Cation Structure Anion Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (58855-42-8) 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium Triflate C₂₉H₂₈F₃NO₃S 527.56 Bulky phenyl substituents enhance hydrophobicity and steric effects.
4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate (84216-76-2) Substituted with methylbenzyl and methylphenyl groups Triflate C₃₁H₃₀F₃NO₃S 553.635 Increased molecular weight due to additional methyl groups; potential for lower solubility in polar solvents.
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate (76017-55-5) Partially unsaturated benzoquinoline core Triflate C₂₈H₂₅F₃NO₃S 527.56 Reduced saturation in the quinoline ring may alter electronic properties.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate (174899-72-0) Planar imidazolium ring Triflate C₇H₁₁F₃N₂O₃S 260.23 Smaller cation size; higher conductivity and lower viscosity compared to quinolinium analogs.

Physical and Chemical Properties

  • Melting Points: The target compound is likely a solid at room temperature, similar to other quinolinium triflates (e.g., 4ea in melts at 48–50°C) . In contrast, imidazolium triflates (e.g., 1-ethyl-3-methylimidazolium triflate) are typically liquids with melting points below 25°C .
  • Solubility :
    • Bulky phenyl groups in the target compound enhance hydrophobicity , making it more soluble in organic solvents (e.g., dichloromethane, THF) compared to methyl-substituted analogs . Imidazolium salts exhibit higher miscibility with polar solvents like water .
  • Thermal Stability: Quinolinium salts generally exhibit higher thermal stability (>300°C) than imidazolium salts due to aromatic rigidity .

Key Research Findings

  • Electronic Properties: DFT studies () show that quinolinium cations have lower HOMO-LUMO gaps than imidazolium cations, suggesting enhanced charge transfer capabilities .
  • Catalytic Performance: In biphasic systems, quinolinium triflates facilitate phase separation, improving catalyst recovery in transition metal catalysis .
  • Market Availability : Some analogs (e.g., 1-Ethyl-2,3-dimethylimidazolium triflate) are discontinued due to synthesis challenges or stability issues, highlighting the target compound’s niche applicability .

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